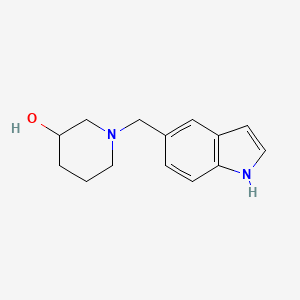

1-((1H-indol-5-yl)methyl)piperidin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indoles and piperidines are significant in the pharmaceutical industry. Indole derivatives have diverse biological activities and are found in many important synthetic drug molecules . Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Chemical Reactions Analysis

Piperidines play a significant role in the pharmaceutical industry. The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Research on 3-amino alkylated indoles, including compounds with piperidine groups, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit high inhibition efficiency, which increases with the size of the amino group's ring. The inhibition mechanism involves adsorption on the steel surface, as confirmed by experimental and theoretical studies (Verma et al., 2016).

Organic Synthesis and Pharmacology

Indole derivatives, including those with piperidine motifs, have been utilized in organic synthesis to construct complex molecules with potential pharmacological activities. For example, organocatalytic asymmetric Michael-Michael cascade reactions have been employed to create piperidinoindoline derivatives with high yields and enantioselectivities, highlighting the versatility of indole and piperidine compounds in synthesizing biologically active molecules (Zhao et al., 2014).

Antitumor and Antipsychotic Activities

Compounds structurally related to indoles and piperidines have been investigated for their antitumor and antipsychotic activities. For instance, dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones have shown mild activity against various human tumor cell lines, indicating the potential of indole-piperidine derivatives in cancer therapy (Girgis, 2009). Additionally, novel classes of 5-heteroaryl-substituted 1-(4-fluorophenyl)-3-(4-piperidinyl)-1H-indoles have been developed as highly selective alpha(1) adrenoceptor antagonists with implications for treating conditions such as schizophrenia (Balle et al., 2003).

Allosteric Modulation

Indole derivatives have also been explored for their ability to allosterically modulate receptors, offering a novel approach to receptor targeting. Research on compounds like Org 27569 and Org 27759 has shown their ability to increase CB1 receptor agonist binding, suggesting potential applications in developing therapeutic agents that modulate receptor activity through allosteric sites (Price et al., 2005).

Zukünftige Richtungen

More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that research in this area is active and ongoing.

Wirkmechanismus

Target of Action

The compound 1-((1H-indol-5-yl)methyl)piperidin-3-ol, which is an indole derivative, has been found to have significant biological activity . Indole derivatives are known to play a crucial role in cell biology and are used in the treatment of various disorders, including cancer and microbial infections . Piperidine derivatives, another component of this compound, are also important synthetic fragments for designing drugs . .

Mode of Action

Indole derivatives are known to interact with multiple receptors, which can lead to various biological effects . Similarly, piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of possible interactions with biological targets.

Biochemical Pathways

Indole derivatives are known to play a significant role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Result of Action

Some indole derivatives have shown moderate inhibitory activity against α-glucosidase , suggesting potential antidiabetic effects.

Eigenschaften

IUPAC Name |

1-(1H-indol-5-ylmethyl)piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c17-13-2-1-7-16(10-13)9-11-3-4-14-12(8-11)5-6-15-14/h3-6,8,13,15,17H,1-2,7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQREKASYJEKDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC3=C(C=C2)NC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2938231.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2938240.png)

![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2938242.png)

![2-Chloro-N-[4-(2-hydroxycyclohexyl)oxyphenyl]acetamide](/img/structure/B2938250.png)

![7-butyl-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2938251.png)